1,4-Dithiane-2,5-diol
Overview
Description
1,4-Dithiane-2,5-diol is a versatile chemical compound that serves as a synthon for the synthesis of various sulfur-containing heterocycles. It is the stable dimer of mercaptoacetaldehyde and features both electrophilic and nucleophilic reaction centers, making it a valuable compound in organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 1,4-Dithiane-2,5-diol involves "one-pot" tandem reactions with electrophilic alkenes, leading to the formation of substituted tetrahydrothiophene derivatives. This process utilizes in situ generated nitroalkenes and α,β-unsaturated carbonyl compounds as electrophilic partners . Additionally, 1,4-Dithiane-2,5-diol is used as a monomer in the synthesis of aliphatic random copolyesters with potential biomedical applications .
Molecular Structure Analysis
The molecular structure of 1,4-Dithiane-2,5-diol derivatives has been studied through crystallography. For example, the crystal structure of trans-2,5-dibromo-1,4-dithiane, a related compound, shows that the dithiane ring adopts a chair conformation with bromine atoms in axial positions .
Chemical Reactions Analysis
1,4-Dithiane-2,5-diol undergoes various chemical reactions, including domino reactions with azomethine imines, leading to the formation of mercaptoacetaldehyde and subsequent [3 + 3] cycloaddition. This process is facilitated by DABCO and methanol, with hydrogen bonding interactions playing a crucial role in diastereoselectivity . The compound is also involved in sulfa-Michael/aldol-type reactions, Gewald reactions, and other heterocyclic reactions to synthesize functionalized sulfur-containing heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dithiane-2,5-diol derivatives have been characterized using various techniques. For instance, the copolyester synthesized from 1,4-Dithiane-2,5-diol was analyzed by FT-IR, 1H-NMR, X-ray diffraction, and differential scanning calorimetry. The copolyester exhibits favorable physical, thermal, and biological properties, making it suitable for biomedical applications .
Scientific Research Applications
Synthesis of Sulfur-Containing Heterocycles
1,4-Dithiane-2,5-diol is extensively used in the synthesis of sulfur-containing heterocyclic compounds. This includes thiophenes, 1,3-thiazoles, and various sulfur-nitrogen and sulfur-oxygen heterocycles, crucial in organic and medicinal chemistry (Zamberlan, Fantinati, & Trapella, 2018).
Versatility in Heterocyclic Chemistry
It acts as a versatile and efficient synthon in heterocyclic chemistry, aiding in the synthesis of bioactive compounds. Notably, it contributes to the Gewald reaction for 2-amino-thiophene derivatives and is used in sulfa-Michael/Henry and sulfa-Michael/aldol sequences for synthesizing polysubstituted tetrahydrothiophenes (Luna et al., 2018).
Applications in Diastereoselective Synthesis
1,4-Dithiane-2,5-diol is used in diastereoselective syntheses, like the synthesis of biheterocyclic tetrahydrothiophene derivatives via Michael-aldol annulation, demonstrating high yield and selectivity (Zhong et al., 2015).
Theoretical Insights into Domino Reactions
Theoretical studies have provided insights into its reactions, such as the domino reaction with azomethine imines, explaining mechanisms and diastereoselectivity (Zheng et al., 2015).
Conformational Studies
Research into the conformation of 1,4-Dithiane-2,5-diol helps understand its structural characteristics, crucial for predicting reactivity and designing new compounds (Lautenschlaeger & Wright, 1963).
Synthesis of Complex Molecular Architectures
It serves as a building block for complex molecular architectures, offering unique transformations useful in the synthesis of various molecular structures, from lipids to carbohydrates (Ryckaert et al., 2023).
Enantioselective Assembly
1,4-Dithiane-2,5-diol is used in the enantio- and diastereoselective assembly of thiazolidine scaffolds, providing a pathway to chiral molecules starting from simple materials (Qian & Sun, 2014).
Biological Applications
Its derivatives have been studied for their potential in biomedical applications, including antimicrobial, antioxidant, and anticancer activities, showcasing its versatility beyond mere chemical synthesis (Kalpana & Nanthini, 2019).
Safety And Hazards
1,4-Dithiane-2,5-diol is harmful if swallowed or inhaled, and may cause respiratory tract irritation. It may also be harmful if absorbed through the skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Future Directions
1,4-Dithiane-2,5-diol is a versatile monomer with sulfur atom that has special properties and excellent applications in synthesizing aliphatic random copolyester . It finds wide application in synthesizing optical material with high refractive index, food additive as flavoring agent, biocontrol agent against plant pathogen, adhesives, and in producing polymerisable compositions and antireflective coatings .
properties
IUPAC Name |
1,4-dithiane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIOPHXTILULQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(S1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865983 | |
Record name | 1,4-Dithiane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
white to off-white powder | |
Record name | 2,5-Dihydroxy-1,4-dithiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/484/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly, slightly soluble in water; soluble in alcohol | |
Record name | 1,4-Dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,5-Dihydroxy-1,4-dithiane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/484/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1,4-Dithiane-2,5-diol | |
CAS RN |
40018-26-6 | |
Record name | 1,4-Dithiane-2,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40018-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dihydroxy-1,4-dithiane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040018266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40018-26-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Dithiane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dithiane-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIHYDROXY-1,4-DITHIANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4F79F1JB0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,4-Dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130.00 °C. @ 760.00 mm Hg | |
Record name | 1,4-Dithiane-2,5-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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